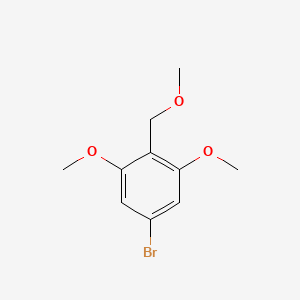
(3,4-Dichloro-phenyl)-(3-methyl-3H-imidazol-4-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1-methylimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .
Applications De Recherche Scientifique
5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichlorobenzoyl chloride
- 1-Methylimidazole
- 3,5-Dichlorobenzoyl chloride
- 2,4-Dichlorobenzoyl chloride
Uniqueness
5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole is unique due to the presence of both the dichlorobenzoyl group and the imidazole ring in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The dichlorobenzoyl group enhances its potential for nucleophilic substitution reactions, while the imidazole ring contributes to its ability to interact with biological molecules .
Propriétés
Formule moléculaire |
C11H8Cl2N2O |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)-(3-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C11H8Cl2N2O/c1-15-6-14-5-10(15)11(16)7-2-3-8(12)9(13)4-7/h2-6H,1H3 |
Clé InChI |
FMIBLQXRXDJFRP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)
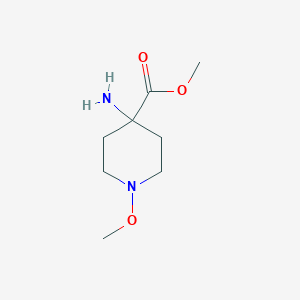

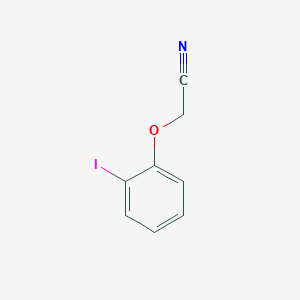
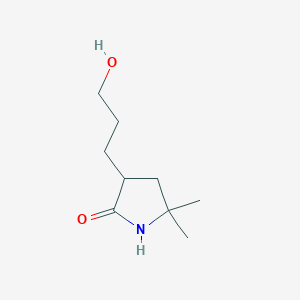
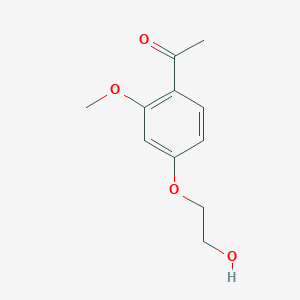
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
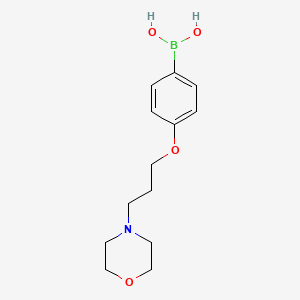
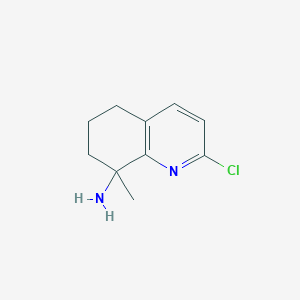
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)

